molecular formula C12H19NO2 B2598587 1-(8-Methyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one CAS No. 2361657-92-1

1-(8-Methyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one

Cat. No.: B2598587
CAS No.: 2361657-92-1
M. Wt: 209.289
InChI Key: IOIAASVBMRZHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-Methyl-6-oxa-9-azaspiro[45]decan-9-yl)prop-2-en-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nitrogen-containing ring and an oxygen-containing ring

Properties

IUPAC Name

1-(8-methyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-11(14)13-9-12(6-4-5-7-12)15-8-10(13)2/h3,10H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIAASVBMRZHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(CCCC2)CN1C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Methyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one typically involves the formation of the spirocyclic core followed by functionalization at specific positions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(8-Methyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace specific atoms or groups with others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols .

Scientific Research Applications

1-(8-Methyl-6-oxa-9-azaspiro[4

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with various biological activities.

    Medicine: It is being explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(8-Methyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes.

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